Product packaging for 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole(Cat. No.:CAS No. 102788-09-0)

5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole

Cat. No.: B14344519
CAS No.: 102788-09-0
M. Wt: 169.3 g/mol
InChI Key: NAPYLLAPAXYLAL-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole ( 102788-09-0) is a heterocyclic compound with the molecular formula C7H7NS2 and a molecular weight of 169.3 g/mol . This specialized chemical serves as a valuable biochemical building block and synthetic intermediate in organic chemistry and pharmaceutical research . The compound's structure, which incorporates both pyrrole and thiophene rings, makes it a versatile scaffold for the development of novel pharmacologically active molecules. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers utilize this compound in the synthesis of more complex structures, leveraging its methylsulfanyl functional group for further chemical modifications. Its exact mass is 169.00199157 . Proper safety protocols and handling procedures for laboratory chemicals should always be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NS2 B14344519 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole CAS No. 102788-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102788-09-0

Molecular Formula

C7H7NS2

Molecular Weight

169.3 g/mol

IUPAC Name

5-methylsulfanyl-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C7H7NS2/c1-9-7-4-6-5(8-7)2-3-10-6/h2-4,8H,1H3

InChI Key

NAPYLLAPAXYLAL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(N1)C=CS2

Origin of Product

United States

Synthetic Methodologies for 4h Thieno 3,2 B Pyrrole and Its Functionalized Analogues

Established Synthetic Routes to the Core 4H-Thieno[3,2-b]pyrrole System

The synthesis of the bicyclic thieno[3,2-b]pyrrole framework can be achieved through several established routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily focus on the construction of the pyrrole (B145914) ring onto a pre-existing thiophene (B33073) moiety.

Cyclization reactions represent a foundational approach to forming the pyrrole ring of the thienopyrrole system. A common strategy involves the reaction of commercially available thiophene-2-carbaldehydes with ethyl 2-azidoacetate in the presence of a base like sodium ethoxide. nih.gov This produces a 2-azido-3-(thiophen-2-yl)acrylate intermediate, which upon thermal treatment, typically by refluxing in a high-boiling solvent such as o-xylene, undergoes intramolecular cyclization to yield the core thienopyrrole structure in good yields. nih.gov

Another significant cyclization method is the Cadogan reaction, which can be employed to build the central pyrrole ring, particularly in the synthesis of more complex dithienopyrroles. researchgate.net Additionally, the photochemical or thermal decomposition of appropriately substituted azidothiophenes provides a direct route to the fused ring system. researchgate.net For instance, the decomposition of 4-azido-5-arylthiophene-2-carboxylates has been studied as a method to generate functionally substituted heteroacenes, including the 4H-thieno[3,2-b]pyrrole skeleton. researchgate.net

Table 1: Overview of Cyclization Reactions for 4H-Thieno[3,2-b]pyrrole Synthesis
MethodStarting MaterialsKey Reagents/ConditionsOutcomeReference
Azidoacrylate CyclizationThiophene-2-carbaldehydes, Ethyl 2-azidoacetate1. Sodium ethoxide 2. Reflux in o-xyleneForms the core thienopyrrole scaffold. nih.gov
Cadogan ReactionNitro-substituted bithiophene precursorsTriethyl phosphiteBuilds the central pyrrole ring in dithieno[3,2-b:2',3'-d]pyrrole systems. researchgate.net
Azidothiophene Decomposition4-Azido-5-arylthiophene-2-carboxylatesThermal or photochemical conditionsYields fused 4H-thieno[3,2-b]pyrrole derivatives. researchgate.net

Palladium(0) catalysis is also instrumental in functionalizing the scaffold. For example, Suzuki-Miyaura coupling reactions have been used to introduce aryl or vinyl groups, while other Pd-catalyzed processes can install ester moieties. nih.govthieme-connect.de These cross-coupling reactions are typically performed on halogenated thienopyrrole intermediates, demonstrating the utility of palladium catalysis in both the construction and derivatization phases. thieme-connect.de

Table 2: Palladium-Catalyzed Routes to the Thienopyrrole System
Reaction TypeSubstratesCatalyst/ReagentsPurposeReference
Buchwald-Hartwig AminationBromothiophene precursors, Ammonia surrogatesPalladium catalyst, Ligand, BaseFormation of the pyrrole ring's C-N bond. researchgate.net
Ullmann C-N CouplingBromothiophene precursors, AmidesCopper(I) iodide (often used alongside Pd), Ligand, BaseFormation of the pyrrole ring. researchgate.net
Suzuki CouplingBrominated thienopyrroles, Boronic acids/estersPd(PPh₃)₄, BaseFunctionalization of the core scaffold. thieme-connect.de

Rhodium-catalyzed reactions have emerged as an effective tool for the direct and atom-economical synthesis of thienopyrrole cores. One notable approach is the rhodium(III)-catalyzed direct annulation of 3-(acetylamino)thiophenes with internal alkynes. This method proceeds through a C-H bond activation at the C2-position of the thiophene ring, directed by the acetylamino group, leading to a [3+2] annulation that efficiently constructs the 4-acetylthieno[3,2-b]pyrrole framework. The acetyl directing group can be subsequently removed to yield the unprotected 4H-thieno[3,2-b]pyrrole.

Table 3: Rhodium-Catalyzed Annulation for Thieno[3,2-b]pyrrole Synthesis
Substrate 1Substrate 2Catalyst SystemProduct TypeReference
3-(Acetylamino)thiopheneDiphenylacetylene[CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O4-Acetyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole
3-(Acetylamino)thiophene1-Phenyl-1-propyne[CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O4-Acetyl-6-methyl-5-phenyl-4H-thieno[3,2-b]pyrrole

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. orientjchem.orgorientjchem.org While many MCRs, such as the Paal-Knorr and Hantzsch syntheses, are well-established for the construction of simple pyrroles, specific applications for the direct synthesis of the fused 4H-thieno[3,2-b]pyrrole system are less commonly documented. orientjchem.org However, the principles of these reactions, which often involve the condensation of amines with 1,4-dicarbonyl compounds or their equivalents, offer a conceptual framework for developing novel, convergent syntheses of thienopyrrole and its derivatives. researchgate.netrsc.org The adaptability of MCRs makes them an attractive, albeit underexplored, strategy for the atom-economical construction of this fused heterocyclic scaffold.

The generation of the thienopyrrole skeleton can be achieved through intramolecular cyclization initiated by photochemical or thermal decomposition of suitable precursors. A key example is the thermolysis of ethyl 2-azido-3-(thiophen-2-yl)acrylates, which are formed from the condensation of thiophene aldehydes and azidoacetates. nih.gov Heating these intermediates induces nitrogen extrusion and subsequent cyclization to form the pyrrole ring.

Another route involves the thermal decomposition of o-azidobithienyls, which can yield dithienopyrroles in very good yields depending on the specific isomer used. researchgate.net Furthermore, research has specifically investigated the photochemical and microwave-assisted thermal decomposition of 4-azido-5-arylthiophene-2-carboxylates as a targeted method for synthesizing fused 4H-thieno[3,2-b]pyrrole derivatives. researchgate.net

Targeted Functionalization and Derivatization of the Thieno[3,2-b]pyrrole Scaffold

Once the core 4H-thieno[3,2-b]pyrrole ring system is synthesized, further functionalization is necessary to produce specific derivatives like 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole. The scaffold possesses several reactive sites amenable to electrophilic substitution and other modifications.

Common derivatization reactions include:

N-Alkylation: The pyrrole nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride. researchgate.netresearchgate.net

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the ring, typically at the C6 position, using reagents like phosphorus oxychloride and dimethylformamide. nih.gov

Nitration: Nitration of intermediates such as ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can occur at multiple positions, including C2 and C6. nih.gov

Halogenation: Reagents like N-bromosuccinimide (NBS) can be used to introduce bromine atoms onto the scaffold, creating versatile intermediates for subsequent cross-coupling reactions. thieme-connect.de

To synthesize the target compound, This compound , a plausible and effective strategy involves directed metallation followed by an electrophilic quench. The C5 position of the pyrrole ring can be targeted for functionalization via the following proposed sequence:

N-Protection: The pyrrole nitrogen is first protected with a suitable group (e.g., Boc, SEM, or benzyl) to enhance the acidity of the ring protons and prevent N-metallation.

Directed Lithiation: The N-protected thienopyrrole is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This deprotonates one of the ring carbons, and under appropriate conditions, can be directed to the C5 position.

Electrophilic Quench: The resulting lithiated intermediate is then reacted with an electrophilic sulfur source. Dimethyl disulfide (CH₃S-SCH₃) is an ideal reagent for this step, which introduces the methylsulfanyl (-SMe) group at the C5 position.

Deprotection: Finally, the protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc) to yield the final product.

This lithiation-sulfenylation sequence is a standard and powerful method for the C-H functionalization of many heterocyclic systems and represents a highly viable route to this compound.

Regioselective Introduction of Substituents (e.g., Sulfur-Containing Moieties like Methylsulfanyl)

The regioselective introduction of substituents onto the 4H-thieno[3,2-b]pyrrole core is a key strategy for fine-tuning its electronic and steric properties. The introduction of sulfur-containing moieties, such as the methylsulfanyl group, has been achieved through nucleophilic substitution reactions. For instance, the treatment of a suitable precursor with sodium methanethiolate (B1210775) in the presence of a copper(I) salt can facilitate the introduction of a methylsulfanyl group at a specific position on the heterocyclic ring system. This method allows for the targeted synthesis of compounds like this compound.

A specific example involves the reaction of a bromo-substituted ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with sodium methanethiolate and copper(I) bromide in dimethylformamide (DMF) at elevated temperatures. nih.gov This reaction proceeds via a copper-catalyzed nucleophilic substitution to yield the corresponding methylsulfanyl derivative. nih.gov

Examples of Regioselective Sulfenylation
Starting MaterialReagentsProductReference
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateNaSMe, CuBr, DMFEthyl 2-(methylsulfanyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate nih.gov

N-Alkylation and N-Functionalization of the Pyrrole Nitrogen for Property Modulation

The nitrogen atom of the pyrrole ring in the 4H-thieno[3,2-b]pyrrole system is a common site for functionalization, which significantly influences the compound's properties. nih.govresearchgate.netacs.org N-alkylation is a widely used technique to introduce various alkyl and functionalized groups. researchgate.net

The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be effectively carried out using a variety of alkylating agents in the presence of a base. researchgate.netresearchgate.net For example, reacting the starting material with methyl iodide, allyl bromide, propargyl bromide, or benzyl bromide in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) affords the corresponding N-substituted derivatives. researchgate.netresearchgate.net This approach allows for the systematic modification of the pyrrole nitrogen, enabling the study of structure-activity relationships. researchgate.net

N-Alkylation of Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylate
Alkylating AgentBase/SolventN-Substituted ProductReference
Methyl iodideNaH/THFMethyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate researchgate.netresearchgate.net
Allyl bromideNaH/THFMethyl 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylate researchgate.netresearchgate.net
Propargyl bromideNaH/THFMethyl 4-propargyl-4H-thieno[3,2-b]pyrrole-5-carboxylate researchgate.netresearchgate.net
Benzyl bromideNaH/THFMethyl 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate researchgate.netresearchgate.net

Vilsmeier-Haack Reactions for Aldehyde Installation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including the 4H-thieno[3,2-b]pyrrole system. nih.govacs.org This reaction introduces an aldehyde group, which can serve as a versatile synthetic handle for further transformations.

The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org In the context of 4H-thieno[3,2-b]pyrrole derivatives, the Vilsmeier-Haack reaction has been successfully employed to install an aldehyde group at the 6-position of the pyrrole ring. nih.gov For example, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be formylated at the 6-position using POCl3 and DMF at elevated temperatures. nih.gov This regioselectivity is crucial for the synthesis of specifically functionalized derivatives.

Transformation of Carboxylate Groups into Reactive Functionalities

The carboxylate group, often present at the 5-position of the 4H-thieno[3,2-b]pyrrole scaffold, is a valuable functional group that can be transformed into a variety of other reactive moieties. nih.govacs.org These transformations open up avenues for further derivatization and the synthesis of diverse compound libraries. acs.org

One such transformation is the conversion of 4H-thieno[3,2-b]pyrrole-5-carboxylic acids into acylazides by reacting them with sodium azide. acs.org These acylazides can then be thermally rearranged to the corresponding isocyanates, which are highly reactive intermediates for the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. acs.org Another important transformation is the reduction of the carboxylate group to a primary alcohol. For example, N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can be reduced with lithium aluminum hydride (LiAlH4) to yield the corresponding (4H-thieno[3,2-b]pyrrol-5-yl)methanols. researchgate.net

Optimization of Synthetic Conditions and Advanced Techniques

To improve the efficiency, yield, and environmental friendliness of synthetic routes towards 4H-thieno[3,2-b]pyrrole derivatives, modern synthetic techniques and novel catalytic systems are being explored.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. mdpi.compensoft.net The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like pyrroles. pensoft.netresearchgate.net While specific examples for the synthesis of this compound are not extensively documented, the general principles of microwave-assisted organic synthesis (MAOS) are applicable. For instance, the Paal-Knorr pyrrole synthesis, a classical method for preparing pyrroles, has been shown to be significantly accelerated under microwave conditions. pensoft.net The uniform and rapid heating provided by microwaves can enhance the efficiency of various steps in the synthesis of thieno[3,2-b]pyrrole derivatives, including condensation and cyclization reactions. nih.govresearchgate.net

Development of Novel Catalytic Systems (e.g., Niobium Pentachloride)

The development of novel catalytic systems is crucial for advancing the synthesis of complex heterocyclic molecules. Niobium pentachloride (NbCl5) has been identified as a highly effective Lewis acid catalyst in various organic transformations, including multicomponent reactions for the synthesis of pyrrolo[3,2-b]pyrrole (B15495793) derivatives. scielo.brresearchgate.netscielo.br Although this is a different, yet related, heterocyclic core, the catalytic activity of NbCl5 suggests its potential applicability in the synthesis of the 4H-thieno[3,2-b]pyrrole system. Niobium-based catalysts have also been used in ring-closing metathesis reactions to form 3-pyrroline (B95000) derivatives, highlighting their versatility in the synthesis of nitrogen-containing heterocycles. nih.gov The use of such novel catalysts can offer advantages in terms of yield, selectivity, and milder reaction conditions compared to traditional methods.

Solution-Phase Parallel Synthesis for Combinatorial Library Generation

Solution-phase parallel synthesis has emerged as a powerful strategy for the generation of diverse combinatorial libraries based on the 4H-thieno[3,2-b]pyrrole scaffold. This approach facilitates the rapid assembly of a multitude of derivatives, which is instrumental in the exploration of their chemical and biological properties, such as in the discovery of novel antiviral or enzyme-inhibiting agents. acs.orgnih.gov

A common strategy begins with a versatile starting material, alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates. acs.orgnih.gov This core structure allows for systematic chemical modifications at various positions. The key synthetic transformations employed in the parallel synthesis include:

N-Alkylation: Introduction of diverse substituents on the pyrrole nitrogen using various alkylating agents. acs.org

Amide Bond Formation: Transformation of the carboxylate group into amides by coupling with a wide array of amines. acs.orgnih.gov This is a crucial step for creating extensive libraries of 4H-thieno[3,2-b]pyrrole-5-carboxamides.

Functional Group Interconversion: The initial carboxylate group can be converted into other reactive functionalities, which then serve as handles for further reactions with different electrophilic species. acs.org

Intramolecular Cyclizations: Subsequent intramolecular cyclization reactions can be performed to generate more complex, fused heterocyclic systems, such as thieno[2',3':4,5]pyrrolo[1,2-d] acs.orgnih.govresearchgate.nettriazines and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazines. acs.orgnih.gov

The efficiency of this methodology is enhanced by the use of simple manual techniques for conducting parallel reactions, coupled with straightforward purification procedures. acs.orgnih.gov This combination allows for the production of high-purity compounds in a time-efficient manner, which is essential for building large and diverse chemical libraries for high-throughput screening. nih.gov The availability of such solution-phase strategies provides a valuable platform for structure-activity relationship (SAR) studies and the identification of lead compounds for therapeutic applications. nih.gov

Table 1: Key Reactions in Solution-Phase Parallel Synthesis of 4H-Thieno[3,2-b]pyrrole Libraries

Reaction Type Starting Material Substrate Reagents/Conditions Resulting Moiety
N-Alkylation 4H-Thieno[3,2-b]pyrrole core Alkylating agents N-Substituted thienopyrrole
Amide Bond Formation 4H-Thieno[3,2-b]pyrrole-5-carboxylate Various amines, Coupling agents 4H-Thieno[3,2-b]pyrrole-5-carboxamide
Functional Group Transformation Carboxylate group Various reagents Other reactive functionalities

Strategies for Overcoming Synthetic Challenges and Improving Yields

One significant challenge involves the regioselectivity of electrophilic substitution reactions, such as nitration. For instance, attempts to nitrate (B79036) ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can lead to a mixture of products, with nitration occurring at both the 2- and 6-positions. nih.gov While the isomers can be separated, the desired 2-nitro product may fail to undergo subsequent reactions like the Vilsmeier-Haack formylation, halting the synthetic sequence. nih.gov A strategy to overcome this is to exploit the observed regioselectivity. For example, the preferential nitration at the 6-position of the pyrrole ring can be used to advantage by subsequently reducing the nitro group to an amine, which then serves as a handle for constructing a new fused ring system. nih.gov

Another challenge can be the formation of byproducts during key cyclization steps. For example, in Ullmann-type C-N couplings to form the central pyrrole ring, in situ hydrolysis can lead to the formation of undesired byproducts alongside the target molecule. researchgate.net Improving this outcome often involves careful optimization of reaction conditions, including the choice of catalyst, ligand, and base. researchgate.net

Further improvements have been achieved by designing alternative cyclization strategies. One such method involves the nucleophilic aromatic substitution (SNAr) of a nitro group on the thiophene ring with a thiolate. The resulting intermediate can then undergo a Dieckman condensation to construct the fused thieno[3,2-b]thiophene (B52689) core, a related heterocyclic system, demonstrating the utility of SNAr reactions in building fused ring systems. While this example is for a thieno[3,2-b]thiophene, the principle of using a well-placed leaving group like a nitro group is a valuable strategy for constructing fused heterocycles and can be adapted for thienopyrrole synthesis.

Chemical Reactivity and Transformation Pathways of Thieno 3,2 B Pyrrole Systems

Electrophilic Aromatic Substitution Reactions

The thieno[3,2-b]pyrrole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the relative activating effects of the pyrrole (B145914) nitrogen and the thiophene (B33073) sulfur, as well as the electronic influence of existing substituents. Theoretical studies and experimental results on related benzofused thieno[3,2-b]furans show that the C2 position is exceptionally reactive towards electrophiles. sciforum.net For the parent thieno[3,2-b]pyrrole, electrophilic attack is generally favored at the C2 and C6 positions, which are alpha to the heteroatoms and can better stabilize the positive charge in the Wheland intermediate. onlineorganicchemistrytutor.com

For instance, nitration of an ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate has been shown to occur at both the 2- and 6-positions. nih.gov Similarly, the Vilsmeier-Haack reaction, a common method for formylation, is also a viable electrophilic substitution for this ring system. nih.gov

In the case of 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole, the existing methylsulfanyl group at C5 would further influence the regioselectivity. However, specific literature detailing electrophilic substitution on this exact derivative is limited. General principles suggest that the positions alpha to the ring heteroatoms (C2 and C6) remain the most probable sites for electrophilic attack.

Nucleophilic Substitution Reactions on the Pyrrole Ring

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich pyrrole ring of the thieno[3,2-b]pyrrole system is generally challenging. Such reactions typically require the presence of one or more strong electron-withdrawing groups to activate the ring towards nucleophilic attack. This principle is well-established for other five-membered heterocycles like thiophene, where a nitro group can act as a good leaving group in SNAr reactions with thiolates. mdpi.comuoanbar.edu.iq

For pyrrole derivatives, nucleophilic substitution is rare unless the ring is activated by substituents like a nitro group and the nitrogen atom is protected to prevent deprotonation by the nucleophile, which would form an unreactive anion. lookchem.com There are no specific reports found on the nucleophilic substitution reactivity of this compound. It is anticipated that for such a reaction to occur, the introduction of a potent electron-withdrawing group, such as a nitro or cyano group, onto the ring would be a necessary prerequisite.

Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the thieno[3,2-b]pyrrole core. These reactions typically involve the coupling of a halogenated or triflated thieno[3,2-b]pyrrole derivative with a suitable coupling partner, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. This reaction has been successfully applied to bromo-substituted thieno[3,2-b]indole derivatives, a related fused system, to introduce aryl groups. nih.gov The reaction is also effective for coupling bromoindazoles with thiopheneboronic acid. mdpi.com

For the functionalization of a this compound core, a halogenated precursor, such as 2-bromo-5-(methylsulfanyl)-4H-thieno[3,2-b]pyrrole, would be reacted with various aryl or heteroaryl boronic acids. Typical conditions involve a palladium catalyst like Pd(dppf)Cl2 and a base such as K2CO3. mdpi.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles

Catalyst Base Solvent Temperature Yield (%) Ref
Pd(dppf)Cl2 K2CO3 Dimethoxyethane 80 °C 60-84 mdpi.com
Pd(PPh3)4 K2CO3 Toluene Reflux 50-76 mdpi.com

The Sonogashira cross-coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It serves as a vital tool for introducing alkynyl moieties into aromatic systems, which can act as precursors for more complex structures.

While specific examples on this compound are not detailed in the available literature, the Sonogashira reaction is broadly applicable to a wide range of heterocyclic halides. nih.gov The reaction of a halogenated thieno[3,2-b]pyrrole with a terminal alkyne would provide a straightforward route to alkynylated derivatives, which are valuable intermediates in materials science and medicinal chemistry. nih.govrsc.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.gov This reaction has been applied to the dearomative functionalization of pyrroles, where an intramolecular Heck reaction of C2-tethered pyrroles leads to the formation of spiropyrrolidine derivatives. researchgate.netsioc-journal.cn Furthermore, dehydrogenative Heck reactions have been successfully performed on thieno[3,2-b]thiophene (B52689), a close structural analog of the thieno[3,2-b]pyrrole core, demonstrating the feasibility of C-H alkenylation on this class of compounds. mdpi.com

The functionalization of a halo-substituted this compound via the Heck reaction would involve coupling with various alkenes, such as styrenes or acrylates, using a palladium catalyst like Pd(OAc)₂. This would provide access to derivatives with extended conjugation. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.org This reaction is exceptionally versatile and has been employed in the synthesis of complex heterocyclic systems.

A notable application relevant to the thieno[3,2-b]pyrrole system is the synthesis of a new N-alkynylated dithieno[3,2-b]pyrrole monomer. This synthesis was achieved through a Buchwald-Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine, which proceeds via an intramolecular C-N bond formation to construct the central pyrrole ring. rsc.org This demonstrates the power of this methodology in building the thienopyrrole core itself. The reaction can also be used to append various primary or secondary amines to a pre-formed, halogenated thieno[3,2-b]pyrrole scaffold. nih.govresearchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
2-bromo-5-(methylsulfanyl)-4H-thieno[3,2-b]pyrrole
Thiopheneboronic acid
3,3′-dibromo-2,2′-bithiophene
Pent-4-yn-1-amine
N-alkynylated dithieno[3,2-b]pyrrole
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
Pd(OAc)₂ (Palladium(II) acetate)
K₂CO₃ (Potassium carbonate)
Styrene

Copper-Catalyzed Intramolecular Cross-Coupling

Copper-catalyzed reactions are a powerful tool for the formation of C-N and C-S bonds, enabling the synthesis of complex heterocyclic structures. nih.govrsc.org In the context of thieno[3,2-b]pyrrole systems, intramolecular cross-coupling reactions provide an efficient route to construct fused-ring systems and other functionalized derivatives.

While direct examples involving this compound are not extensively detailed in the provided literature, the general principles of copper-catalyzed intramolecular C-H/N-H cross-coupling can be applied. For instance, copper(II) salts like CuCl₂ and CuBr₂ have been shown to mediate the intramolecular oxidative C–H/N–H cross-coupling of related β-thioalkyl-substituted α-alkenoyl ketene (B1206846) N,S-acetals, leading to the formation of pyrrolone derivatives. rsc.orgnih.gov This type of transformation involves the formation of a new C-N bond to construct a five-membered ring, a process that is fundamental to building upon the pyrrole moiety of the thieno[3,2-b]pyrrole core.

A highly efficient copper-catalyzed tandem C-N bond-forming reaction has been developed for 1,4-dihalo-1,3-dienes, allowing for the synthesis of a wide variety of pyrroles and heteroarylpyrroles from readily available precursors. nih.gov This demonstrates the versatility of copper catalysis in constructing the pyrrole ring itself, a foundational reaction for accessing the parent thieno[3,2-b]pyrrole system. The catalysts promote both the initial reductive coupling and the subsequent cyclization steps. chemrxiv.org Such methodologies are crucial for the initial synthesis of the thienopyrrole scaffold before subsequent functionalization and reactivity studies.

Reaction Type Catalyst/Reagent Substrate Type Product Key Feature
Intramolecular C-H/N-H Cross-CouplingCuCl₂ or CuBr₂β-thioalkyl-substituted α-alkenoyl ketene N,S-acetals4-halo-5-thioalkyl-3-pyrrolonesEfficient C-N bond formation and cyclization. rsc.orgnih.gov
Tandem C-N Bond FormationCopper Catalyst1,4-dihalo-1,3-dienes and aminesSubstituted Pyrroles and HeteroarylpyrrolesHigh efficiency and wide functional group tolerance. nih.gov
C-S Direct Cross-CouplingCopper(I) Iodide (CuI)Thiols and 5-arylpenta-2,4-dienoic acid ethyl esters5-aryl-3-arylsulfanylpenta-2,4-dienoic acid ethyl estersSelective C-S bond formation under mild conditions. nih.gov

Condensation and Polymerization Reactions of Thienopyrrole Derivatives

The electron-rich nature of the thieno[3,2-b]pyrrole system makes it an excellent candidate for condensation and polymerization reactions, leading to the formation of larger, conjugated molecules and polymers with interesting optoelectronic properties. acs.orgrsc.org

Thieno[3,2-b]pyrrole derivatives can undergo self-condensation reactions, particularly in the presence of an appropriate linking agent. A notable example is the formation of methylene-separated bis(thieno[3,2-b]pyrroles). rsc.org This reaction typically involves the coupling of two thienopyrrole units via a methylene (B1212753) bridge, creating a larger molecular structure. These bis-heterocyclic compounds are important precursors for creating more complex polymeric materials. The reaction demonstrates the reactivity of the pyrrole ring's α-positions, which are susceptible to electrophilic substitution.

The synthesis of conjugated polymers from thieno[3,2-b]pyrrole derivatives is a key strategy for developing materials for organic electronics. rsc.orgulb.ac.be Halogenating agents like N-Bromosuccinimide (NBS) and bromine (Br₂) are commonly used to activate the thienopyrrole monomers for polymerization. rsc.org

The reaction with NBS or Br₂ typically results in the bromination of the most reactive positions on the thieno[3,2-b]pyrrole ring, usually the α-positions of both the thiophene and pyrrole moieties. These di-halogenated monomers can then undergo various cross-coupling polymerization reactions, such as Suzuki or Stille coupling, with other co-monomers to form donor-acceptor (D-A) conjugated polymers. rsc.orgulb.ac.be Alternatively, direct reaction with these halogenating agents can induce oxidative polymerization, leading to the formation of polymeric materials that are often insoluble in common organic solvents. rsc.org These polymers possess extended π-conjugation along their backbone, which is essential for their application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgulb.ac.be

Monomer Type Polymerization Reagent Resulting Polymer Key Properties/Applications
Methylene-separated bis(thieno[3,2-b]pyrroles)N-Bromosuccinimide (NBS), Bromine (Br₂)Insoluble Polymeric MaterialsInvestigated as cathode materials in potassium-ion batteries. rsc.org
Thieno[3,2-b]pyrrolopyrrolesN-Bromosuccinimide (NBS), Bromine (Br₂)Insoluble Polymeric MaterialsPromising electrochemical performance. rsc.org
Dibrominated Pyrrolo[3,2-b]pyrrole (B15495793) MonomersSuzuki cross-couplingDHPP "homopolymers"Tunable optoelectronic properties across the visible spectrum. rsc.org

Reactivity Correlations with Structural and Electronic Properties (e.g., Strain Energy of Sulfur-Containing Heterocycles)

The chemical reactivity of heterocyclic compounds like this compound is intrinsically linked to their structural and electronic properties. mdpi.com The presence of heteroatoms (sulfur and nitrogen) introduces significant changes to the molecular structure and electron distribution compared to carbocyclic aromatic systems. mdpi.com

The fusion of the five-membered thiophene and pyrrole rings creates a planar, electron-rich system. ulb.ac.be Computational studies, such as Density Functional Theory (DFT), are used to understand the relationship between the geometric structure and electronic properties. acs.orgacs.org For instance, the planarity of the backbone in thienopyrrole-based polymers is crucial for effective π-π stacking, which enhances charge carrier mobility. acs.orgulb.ac.be The introduction of a methylsulfanyl (-SCH₃) group can further modulate the electronic properties by acting as an electron-donating group, influencing the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The concept of ring strain energy (RSE) is also relevant, particularly for sulfur-containing heterocycles. acs.orgresearchgate.net While the five-membered rings in thieno[3,2-b]pyrrole are relatively stable, the inherent strain compared to an acyclic analogue can influence reactivity. For instance, in saturated three-membered sulfur heterocycles, the RSE decreases as one moves down the group in the periodic table, which is attributed to a strain-releasing mechanism involving the p-character of the sulfur's lone pairs. researchgate.net In unsaturated rings, antiaromatic character can significantly increase the RSE. acs.org While the thieno[3,2-b]pyrrole system is aromatic and stable, understanding the strain contributions of the sulfur atom within the fused system provides insight into its thermodynamic stability and potential reaction pathways that might involve ring-opening or rearrangement under harsh conditions. The electronegativity of the sulfur and nitrogen atoms also influences electron delocalization and the HOMO-LUMO energy gap, which directly impacts the molecule's reactivity and its optical and electronic properties. acs.org

Property Influence on Thieno[3,2-b]pyrrole Systems
Planarity Encourages π-π stacking in polymers, enhancing charge transport and mobility. acs.orgulb.ac.be
Electronic Structure (HOMO/LUMO) Determines optical band gap, color, and suitability for electronic devices. Modulated by substituents. rsc.orgacs.org
Electron Delocalization Governed by the fused aromatic system and heteroatoms; crucial for conductivity in polymers. xmu.edu.cn
Ring Strain Energy (RSE) Affects thermodynamic stability. The aromatic nature of thienopyrrole ensures high stability compared to strained, non-aromatic heterocycles. mdpi.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of thieno[3,2-b]pyrrole derivatives. acs.orgoup.comnih.gov The spectra provide precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.

For the parent 4H-thieno[3,2-b]pyrrole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) and thiophene (B33073) rings. The introduction of a methylsulfanyl (-SCH₃) group at the C5 position significantly alters the chemical shifts and coupling patterns. The ¹H NMR spectrum of 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole would characteristically display a singlet in the upfield region (around δ 2.5 ppm) corresponding to the three equivalent protons of the methyl group. The aromatic protons on the heterocyclic core would appear in the downfield region, with their specific chemical shifts influenced by the electron-donating nature of the methylsulfanyl group.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The carbon of the methyl group would appear at a high field, while the carbons of the aromatic rings would be found downfield. The C5 carbon, directly attached to the sulfur atom, would experience a notable shift compared to the parent compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Thieno[3,2-b]pyrrole Derivatives Note: Data is illustrative for the thieno[3,2-b]pyrrole scaffold and specific shifts will vary with substitution and solvent.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2/C26.8 - 7.2115 - 125
H3/C36.5 - 7.0105 - 115
NH8.0 - 9.5 (broad)N/A
H6/C66.7 - 7.1110 - 120
-SCH₃~2.5 (singlet)~15 - 20

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and high-resolution mass spectrometry (HRMS) are commonly employed for thieno[3,2-b]pyrrole derivatives. acs.orgthieme-connect.de

The mass spectrum of the target compound would show a prominent molecular ion peak (M⁺) corresponding to its exact mass. For C₇H₇NS₂, the monoisotopic mass is 169.00 g/mol . High-resolution analysis would confirm this mass to several decimal places, verifying the molecular formula. The fragmentation pattern can also provide structural information. Common fragmentation pathways may include the loss of the methyl group (•CH₃) or the entire methylsulfanyl radical (•SCH₃), leading to characteristic daughter ions that help to confirm the structure.

Table 2: Predicted Mass Spectrometry Data for Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (A Related Compound) Source: Adapted from predicted data for a similar structure. uni.lu

Adduct m/z (mass to charge ratio)
[M+H]⁺182.02702
[M+Na]⁺204.00896
[M]⁺181.01919
[M-H]⁻180.01246

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, analysis of related fused heterocyclic systems like pyrrolo[3,2-b]pyrroles and dibenzothienopyrrolo[3,2-b]pyrroles offers significant insights. researchgate.netnih.gov

These studies show that the thieno[3,2-b]pyrrole core is expected to be largely planar. nih.gov This planarity facilitates π-π stacking interactions in the crystal lattice, which are crucial for the material's electronic properties. The introduction of substituents can influence the crystal packing. For instance, aryl rings attached to the nitrogen atoms are often twisted relative to the core plane. researchgate.netnih.gov The analysis would also detail how the methylsulfanyl group is oriented relative to the heterocyclic system and identify any significant intermolecular interactions, such as C-H···S or π–π stacking, that dictate the supramolecular architecture. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule, providing information about its conjugation and potential applications in optoelectronics.

The UV-Visible absorption spectrum of this compound is dictated by the π-conjugated system of the fused rings. Derivatives of the thieno[3,2-b]pyrrole scaffold typically exhibit strong absorption bands in the UV or visible range, corresponding to π-π* transitions. acs.orgthieme-connect.de The exact position of the absorption maximum (λmax) is sensitive to substitution. The electron-donating methylsulfanyl group is expected to cause a bathochromic (red) shift in the absorption compared to the unsubstituted 4H-thieno[3,2-b]pyrrole due to the raising of the highest occupied molecular orbital (HOMO) energy level. Spectra are often recorded in solvents like chloroform (B151607) or tetrahydrofuran (B95107) (THF). acs.orgthieme-connect.de

Many derivatives of fused pyrrole systems, such as pyrrolo[3,2-b]pyrroles and dithieno[3,2-b:2′,3′-d]pyrroles, are known to be highly fluorescent. nih.govresearchgate.net Upon excitation at a wavelength corresponding to their absorption band, these molecules can relax by emitting a photon, a process known as fluorescence.

The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For related pyrrolo[3,2-b]pyrrole (B15495793) derivatives, quantum yields can be very high, sometimes approaching 0.96 in nonpolar solvents like cyclohexane. nih.gov These compounds can also exhibit strong solvatofluorochromism, where the emission wavelength and quantum yield are highly dependent on the polarity of the solvent. This effect arises from changes in the dipole moment of the molecule upon excitation. nih.gov

Table 3: Illustrative Photophysical Properties of a Related Pyrrolo[3,2-b]pyrrole Derivative Source: Adapted from data on quadrupolar pyrrolo[3,2-b]pyrrole derivatives. nih.gov

Solvent λabs (nm) λem (nm) Quantum Yield (ΦF)
Cyclohexane3904500.96
Toluene3924750.85
Dichloromethane3955200.40
Acetonitrile3915450.15
DMSO398580<0.01

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. aps.orgresearchgate.net

The IR spectrum of this compound would display several key absorption bands. A characteristic N-H stretching vibration for the pyrrole moiety would be expected in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C and C-N stretching vibrations of the heterocyclic rings, as well as C-S stretching vibrations associated with both the thiophene ring and the methylsulfanyl group. rsc.orgresearchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-S bonds, which often give strong Raman signals. researchgate.net

Broader Research Avenues for the Thieno 3,2 B Pyrrole Scaffold

Utility of Thieno[3,2-b]pyrrole in Chemical Biology and Medicinal Chemistry Research

The thieno[3,2-b]pyrrole core is considered a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, planar structure and the ability to introduce diverse substituents allow for the fine-tuning of its pharmacological properties.

Development of Scaffold-Based Modulators for Biochemical Pathways

Researchers have successfully utilized the thieno[3,2-b]pyrrole scaffold to develop modulators of various biochemical pathways. A notable example is the development of activators for the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that plays a crucial role in cancer cell metabolism. Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been identified as potent activators of PKM2, potentially redirecting the metabolic processes in cancer cells to that of normal cells.

Furthermore, derivatives of the thieno[3,2-b]pyrrole scaffold have shown promise as antiviral agents. Specifically, certain substituted thieno[3,2-b]pyrrole 5-carboxamides have demonstrated potent inhibitory activity against the Chikungunya virus (CHIKV) in vitro. These findings highlight the potential of this scaffold in the development of novel therapeutics for infectious diseases.

Structure-Activity Relationship (SAR) Studies for Target-Oriented Design

The thieno[3,2-b]pyrrole scaffold serves as an excellent template for structure-activity relationship (SAR) studies, enabling the systematic optimization of biological activity. For instance, in the development of CHIKV inhibitors, SAR studies have revealed that modifications at various positions of the thieno[3,2-b]pyrrole core can significantly impact antiviral potency and metabolic stability. By exploring different substituents on the pyrrole (B145914) nitrogen and the carboxamide moiety, researchers have been able to enhance the desired biological activity while minimizing off-target effects.

Similarly, in the context of PKM2 activation, SAR studies on the thieno[3,2-b]pyrrole[3,2-d]pyridazinone series have provided valuable insights into the key structural features required for potent and selective activation. The systematic variation of substituents on the thieno[3,2-b]pyrrole core has allowed for the optimization of potency and pharmacokinetic properties.

Potential as Ligands and Building Blocks in Catalysis

While the direct application of thieno[3,2-b]pyrrole derivatives as ligands in catalysis is an emerging area of research, their versatility as building blocks in the synthesis of more complex molecular architectures is well-established. The ability to functionalize the scaffold at multiple positions allows for the introduction of coordinating groups, which could enable their use as ligands for various metal-catalyzed reactions.

The synthesis of N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates demonstrates the ease with which different functional groups can be introduced onto the pyrrole nitrogen. This chemical tractability is a key prerequisite for the design of tailored ligands for specific catalytic applications. Further research in this area could lead to the development of novel catalysts with unique reactivity and selectivity.

Exploration of Polymeric Materials for Energy Storage Applications (e.g., Batteries)

The electronic properties of the thieno[3,2-b]pyrrole scaffold make it an attractive component for the development of organic electronic materials, including polymers for energy storage applications. The fusion of the electron-rich pyrrole ring with the thiophene (B33073) ring results in a conjugated system with good charge-transport characteristics.

Recent studies have demonstrated the potential of thieno[3,2-b]pyrrole-based polymers as electrode materials in batteries. For instance, methylene-separated bis(thieno[3,2-b]pyrroles) have been polymerized to create materials that have been investigated as cathode materials in potassium-ion batteries, showing promising electrochemical performance. rsc.org

Furthermore, donor-acceptor type polymers incorporating thieno[3,2-b]thiophene (B52689) units have been synthesized and evaluated as anode materials for lithium-ion batteries. mdpi.com These materials, when composited with activated carbon, have shown high reversible specific capacities and excellent cycling stability. mdpi.com The electrochemical properties of these polymers can be tuned by modifying the acceptor unit, highlighting the versatility of the thieno[3,2-b]pyrrole scaffold in designing materials for energy storage. mdpi.com

Below is a table summarizing the performance of some thieno[3,2-b]pyrrole-based polymers in battery applications:

Polymer SystemBattery TypeElectrodePerformance MetricValue
Methylene-separated bis(thieno[3,2-b]pyrroles)Potassium-ionCathodePromising electrochemical performanceN/A
PTPTD@ACLithium-ionAnodeReversible specific capacity (after 300 cycles at 0.1 A g⁻¹)247.3 mAh g⁻¹ mdpi.com
PTPTD@ACLithium-ionAnodeSpecific capacity (after 1000 cycles at 0.5 A g⁻¹)146.6 mAh g⁻¹ mdpi.com

Q & A

Q. Are there alternative heterocyclic scaffolds with comparable pharmacological profiles?

  • Methodology : Compare thieno[3,2-b]pyrrole with furo[3,2-b]pyrrole or pyrazolo[3,4-b]pyrrole derivatives in parallel assays. Furopyrroles exhibit similar π-stacking but reduced metabolic stability due to furan ring oxidation .

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